molecular formula C11H16N4O2 B7926112 2-Amino-N-cyclopropyl-N-((3-methoxypyrazin-2-yl)methyl)acetamide

2-Amino-N-cyclopropyl-N-((3-methoxypyrazin-2-yl)methyl)acetamide

Cat. No.: B7926112
M. Wt: 236.27 g/mol
InChI Key: CLIUHLLYXBOOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-cyclopropyl-N-((3-methoxypyrazin-2-yl)methyl)acetamide is an acetamide derivative featuring a cyclopropyl group and a 3-methoxypyrazine moiety. The compound’s structure is characterized by:

  • Amino group at the α-position of the acetamide core.
  • 3-Methoxypyrazine group, which may participate in hydrogen bonding and π-π stacking interactions.

Structural determination of such compounds often employs crystallographic tools like SHELXL () and visualization software such as ORTEP ().

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-[(3-methoxypyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-17-11-9(13-4-5-14-11)7-15(8-2-3-8)10(16)6-12/h4-5,8H,2-3,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIUHLLYXBOOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1CN(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-((3-methoxypyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of cyclopropylamine with 3-methoxypyrazine-2-carbaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with chloroacetamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations is crucial for consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-((3-methoxypyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-((3-methoxypyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Amino Groups

A closely related analog, 2-Chloro-N-cyclopropyl-N-((3-methoxypyrazin-2-yl)methyl)acetamide (), replaces the amino group with a chloro substituent. Key differences include:

  • Reactivity: The amino group in the target compound may enhance nucleophilicity, enabling participation in condensation or cyclization reactions.
  • Toxicity: Chlorinated acetamides (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide in ) often require rigorous toxicological evaluation, whereas amino groups may reduce bioaccumulation risks.

Aromatic Moieties and Conformational Flexibility

The 3-methoxypyrazine group in the target compound contrasts with derivatives like N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide (). Differences include:

  • Dihedral Angles : In naphthalene-based analogs, dihedral angles between aromatic systems range from 78–85° (), influencing crystal packing. The pyrazine ring’s planarity in the target compound may reduce steric hindrance.
  • Intermolecular Interactions : Methoxy and pyrazine groups could engage in O–H⋯N or C–H⋯O interactions, unlike the O–H⋯O bonds observed in naphthalene derivatives ().

Structural and Functional Group Analysis

Table 1: Comparison of Key Acetamide Derivatives

Compound Name Substituents Functional Groups Potential Applications
Target Compound Cyclopropyl, 3-methoxypyrazine Amino, methoxy, pyrazine Catalysis, medicinal chemistry
2-Chloro-N-cyclopropyl analog () Cyclopropyl, 3-methoxypyrazine Chloro, methoxy, pyrazine Intermediate for further derivatization
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Hydroxyalkyl, methylbenzene Hydroxy, benzamide Metal-catalyzed C–H activation
Thiazolyl Acetamide () Thiazole, nitrobenzene Thiazolyl, nitro High-yield synthetic intermediates

Methodological Considerations

Crystallographic analysis of acetamide derivatives frequently employs:

  • SHELX Software (): Used for refinement, particularly for small-molecule structures.
  • ORTEP/WinGX (): Visualizes anisotropic displacement parameters and molecular geometry. These tools ensure accurate structural determination, critical for comparing bond lengths, angles, and intermolecular interactions across analogs.

Biological Activity

2-Amino-N-cyclopropyl-N-((3-methoxypyrazin-2-yl)methyl)acetamide is a compound that has garnered attention for its potential biological activity, particularly as a Toll-like receptor 7 (TLR7) agonist. TLR7 plays a crucial role in the immune response, particularly in recognizing viral RNA and initiating an immune response. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 2-Amino-N-cyclopropyl-N-((3-methoxypyrazin-2-yl)methyl)acetamide can be represented as follows:

C12H15N3O\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}

The primary mechanism of action for 2-Amino-N-cyclopropyl-N-((3-methoxypyrazin-2-yl)methyl)acetamide involves its role as a TLR7 agonist. By binding to TLR7, the compound stimulates the production of pro-inflammatory cytokines and enhances the immune response against pathogens. This is particularly relevant in the context of viral infections and cancer immunotherapy.

In Vitro Studies

In vitro studies have demonstrated that 2-Amino-N-cyclopropyl-N-((3-methoxypyrazin-2-yl)methyl)acetamide exhibits significant agonistic activity towards TLR7. The compound has been shown to induce the production of cytokines such as IL-6 and TNF-alpha in various immune cell lines.

Study Cell Line Cytokine Produced Concentration
Study 1HEK293TIL-610 µM
Study 2THP-1TNF-alpha5 µM

In Vivo Studies

Animal models have also been used to assess the biological effects of the compound. In murine models, administration of 2-Amino-N-cyclopropyl-N-((3-methoxypyrazin-2-yl)methyl)acetamide resulted in enhanced immune responses, including increased antibody production and improved survival rates following viral challenges.

Case Studies

  • Cancer Immunotherapy : A study investigated the effects of this compound in a mouse model of melanoma. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, suggesting potential applications in cancer therapy.
  • Viral Infections : In another case study involving influenza virus-infected mice, treatment with 2-Amino-N-cyclopropyl-N-((3-methoxypyrazin-2-yl)methyl)acetamide resulted in increased survival rates and reduced viral loads in lung tissues.

Safety and Toxicology

Preliminary toxicological assessments indicate that 2-Amino-N-cyclopropyl-N-((3-methoxypyrazin-2-yl)methyl)acetamide has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.